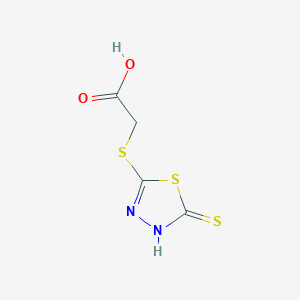

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S3/c7-2(8)1-10-4-6-5-3(9)11-4/h1H2,(H,5,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBXVTJYSIDCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201993 | |

| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53723-88-9 | |

| Record name | 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53723-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. This multifaceted compound, featuring a unique thiadiazole heterocycle, serves as a significant building block in medicinal chemistry, materials science, and agricultural chemistry.

Core Chemical and Physical Properties

This compound is a yellow to light orange crystalline powder. Its structure, characterized by a 1,3,4-thiadiazole ring substituted with a mercapto group and a thioacetic acid moiety, provides a versatile platform for further chemical modification. The presence of multiple sulfur atoms, along with acidic and thiol functional groups, dictates its chemical reactivity and physical characteristics.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 53723-88-9[1] |

| Molecular Formula | C₄H₄N₂O₂S₃[1] |

| Molecular Weight | 208.27 g/mol |

| IUPAC Name | 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |

| Canonical SMILES | C(C(=O)O)SC1=NNC(=S)S1[1] |

| InChI Key | UJBXVTJYSIDCIE-UHFFFAOYSA-N[1] |

| Topological Polar Surface Area | 144 Ų[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 6[1] |

| Rotatable Bond Count | 3[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light orange to yellow to green crystalline powder |

| Melting Point | 168-169 °C[2] |

| Boiling Point (Predicted) | 380.6 ± 44.0 °C[2] |

| Density (Predicted) | 1.89 g/cm³[2] |

| pKa (Predicted) | 3.18 ± 0.10[2] |

| Solubility | Soluble in Methanol[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the S-alkylation of a precursor, 2,5-dimercapto-1,3,4-thiadiazole, with a haloacetic acid derivative. This nucleophilic substitution reaction targets one of the thiol groups on the thiadiazole ring.

Experimental Protocol: Synthesis via S-Alkylation

This protocol describes the mono-S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole using chloroacetic acid.

Materials:

-

2,5-dimercapto-1,3,4-thiadiazole

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl) (for acidification)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in ethanol.

-

Base Addition: To this solution, add an aqueous solution of sodium hydroxide (1 equivalent) dropwise while stirring at room temperature. This deprotonates one of the thiol groups, forming a more nucleophilic thiolate.

-

Alkylation: Prepare a solution of chloroacetic acid (1 equivalent) in water and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid group, causing the product to precipitate.

-

Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Characterization Methods

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (-S-CH₂-COOH) typically in the range of 3.8-4.3 ppm. The acidic proton of the carboxylic acid and the thiol proton will appear as broad singlets at lower fields.

-

FTIR Spectroscopy: The infrared spectrum will display characteristic absorption bands. Key peaks include a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹, and C=N stretching vibrations for the thiadiazole ring around 1600-1650 cm⁻¹. The S-H stretch is often weak and may be observed around 2550-2600 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound (208.27 g/mol ).

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[1][3] |

| H319 | Causes serious eye irritation[1][3] |

| H335 | May cause respiratory irritation[1][3] |

Precautionary Statements: P261, P280, P304+P340, P305+P351+P338, P405, P501[3].

Visualized Workflows and Relationships

Synthesis Pathway

Caption: Synthesis of the target compound via S-alkylation.

Structure-Application Relationship

Caption: Key functional groups and their role in applications.

Core Applications and Research Interest

The unique arrangement of functional groups in this compound makes it a compound of significant interest in various scientific fields.

-

Pharmaceutical Development: The 1,3,4-thiadiazole ring is a well-known pharmacophore present in numerous biologically active compounds. This molecule serves as a versatile starting material for the synthesis of novel derivatives with potential antimicrobial, anticancer, and anti-inflammatory properties. The thiol and carboxylic acid groups provide reactive handles for further functionalization to modulate activity and pharmacokinetic properties.

-

Corrosion Inhibition: Compounds containing sulfur and nitrogen atoms, particularly those with thiol groups, are effective corrosion inhibitors for metals and alloys. This compound can adsorb onto a metal surface, forming a protective film that inhibits both anodic and cathodic corrosion processes.

-

Analytical and Coordination Chemistry: The presence of multiple heteroatoms (N, S, O) makes this compound an excellent chelating agent for various metal ions. This property is utilized in analytical chemistry for the detection and quantification of metals and in coordination chemistry for the synthesis of novel metal-organic complexes with potential catalytic or material applications.

-

Agricultural Chemistry: The thiadiazole moiety is a core component of some fungicides and herbicides. This compound is explored in the development of new agrochemicals for crop protection.

References

- 1. Page loading... [guidechem.com]

- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (5-MERCAPTO-1,3,4-THIADIAZOLE-2-YLTHIO)ACETIC ACID manufacturers and suppliers in india [chemicalbook.com]

Elucidating the Structure of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the synthetic pathway, spectroscopic characterization, and a potential mechanistic insight into its biological activity, offering a valuable resource for researchers engaged in the study and application of 1,3,4-thiadiazole derivatives.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a mercapto group and a thioacetic acid moiety on the thiadiazole ring imparts unique chemical reactivity and biological potential to this molecule, making its structural confirmation and characterization paramount for further development.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of the precursor 2,5-dimercapto-1,3,4-thiadiazole, followed by its reaction with a haloacetic acid.

Experimental Protocols

2.1.1. Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole

A common method for the synthesis of 2,5-dimercapto-1,3,4-thiadiazole involves the reaction of hydrazine hydrate with carbon disulfide in an alkaline medium.

-

Materials: Hydrazine hydrate, carbon disulfide, potassium hydroxide, ethanol, hydrochloric acid.

-

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydrazine hydrate is added dropwise to the cooled ethanolic KOH solution with constant stirring.

-

Carbon disulfide is then added slowly to the reaction mixture, which is subsequently refluxed for several hours.

-

After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude product.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 2,5-dimercapto-1,3,4-thiadiazole.

-

2.1.2. Synthesis of this compound

The final product is synthesized by the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with chloroacetic acid.

-

Materials: 2,5-Dimercapto-1,3,4-thiadiazole, chloroacetic acid, sodium hydroxide, water.

-

Procedure:

-

2,5-Dimercapto-1,3,4-thiadiazole is dissolved in an aqueous solution of sodium hydroxide.

-

An aqueous solution of chloroacetic acid is added dropwise to the reaction mixture with stirring.

-

The reaction is typically stirred at room temperature for several hours or gently heated to ensure completion.

-

The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The precipitate is filtered, washed thoroughly with cold water, and dried to obtain the final product.

-

Spectroscopic Data for Structural Elucidation

Table 1: Expected ¹H NMR and ¹³C NMR Spectral Data

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Carboxylic Acid Proton | ~13.0 - 12.0 | Singlet (broad) | -COOH |

| Methylene Protons | ~4.0 - 3.5 | Singlet | -S-CH₂-COOH |

| Thiol Proton | Variable (broad) | Singlet | -SH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~170 - 165 | -C OOH |

| Thiadiazole C-S | ~160 - 150 | C2 and C5 of thiadiazole ring |

| Methylene Carbon | ~40 - 30 | -S-C H₂-COOH |

Table 2: Expected FT-IR and Mass Spectrometry Data

| FT-IR | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 3300 - 2500 (broad) | Carboxylic acid |

| C=O stretch | 1710 - 1680 | Carboxylic acid |

| C=N stretch | 1620 - 1580 | Thiadiazole ring |

| S-H stretch | 2600 - 2550 (weak) | Thiol |

| C-S stretch | 800 - 600 | Thiadiazole ring and thioether |

| Mass Spectrometry (MS) | Expected m/z | Fragment |

| Molecular Ion (M⁺) | 208.27 | C₄H₄N₂O₂S₃ |

| [M-COOH]⁺ | 163 | Loss of carboxylic group |

| [M-SCH₂COOH]⁺ | 117 | Loss of thioacetic acid moiety |

Potential Biological Activity and Signaling Pathway

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents.[3][4][5][6][7] One of the proposed mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated by a family of cysteine proteases known as caspases.

The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by a 1,3,4-thiadiazole derivative.

Caption: Proposed apoptotic pathway induced by a 1,3,4-thiadiazole derivative.

This pathway suggests that the compound may induce apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Active caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis, leading to cell death.

Conclusion

The structural elucidation of this compound is fundamental to understanding its chemical properties and biological activities. The synthetic route via 2,5-dimercapto-1,3,4-thiadiazole is a viable and established method. While specific spectral data for the title compound requires further experimental verification, the expected spectroscopic signatures provide a solid framework for its identification. The potential of this and related 1,3,4-thiadiazole derivatives as anticancer agents, possibly acting through the induction of apoptosis, warrants further investigation and presents a promising avenue for drug discovery and development. This guide serves as a foundational resource for researchers in this exciting field.

References

- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (CAS 53723-88-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, with the CAS number 53723-88-9, is a versatile heterocyclic organic compound. It belongs to the 1,3,4-thiadiazole class of molecules, which are known for a wide range of chemical and biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a corrosion inhibitor. While the broader class of 1,3,4-thiadiazoles exhibits significant potential in drug development, specific biological activity data for this particular compound is limited in publicly available literature.

Chemical and Physical Properties

This compound is a light orange to yellow-green crystalline powder.[1][2] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 53723-88-9 | [1] |

| Molecular Formula | C₄H₄N₂O₂S₃ | [1] |

| Molecular Weight | 208.27 g/mol | [1] |

| Melting Point | 165 - 169 °C | [1][2] |

| Appearance | Light orange to yellow to green crystalline powder | [1] |

| Solubility | Soluble in methanol | |

| Purity (typical) | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of the core heterocyclic structure, 2,5-dimercapto-1,3,4-thiadiazole, followed by its selective S-alkylation.

Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

The precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), is synthesized from the reaction of hydrazine hydrate with carbon disulfide in an alkaline medium.[2][3]

Experimental Protocol:

-

In a reaction vessel, a solution of sodium hydroxide or potassium hydroxide is prepared in a suitable solvent, such as ethanol.[2][3]

-

Hydrazine hydrate is added to the alkaline solution under controlled temperature.

-

Carbon disulfide is then added dropwise to the reaction mixture with continuous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature.[2]

-

The reaction mixture is stirred for a specified period to ensure the completion of the cyclization reaction, leading to the formation of the disodium or dipotassium salt of DMTD.

-

The resulting salt is then neutralized by the addition of an acid, such as hydrochloric acid or acetic acid, which protonates the thiolate groups and causes the precipitation of 2,5-dimercapto-1,3,4-thiadiazole.[2][3]

-

The precipitated product is collected by filtration, washed with water to remove any inorganic salts, and dried.

Caption: Synthesis of the 2,5-dimercapto-1,3,4-thiadiazole (DMTD) precursor.

Synthesis of this compound

The target compound is synthesized by the selective S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with a haloacetic acid, typically chloroacetic acid, in the presence of a base.[4][5] The stoichiometry of the reactants is crucial to favor mono-alkylation over di-alkylation.

Experimental Protocol:

-

2,5-Dimercapto-1,3,4-thiadiazole is dissolved in a suitable solvent, such as absolute ethanol or dimethylformamide (DMF).[4][5]

-

A base, such as potassium carbonate or sodium hydroxide, is added to the solution to deprotonate one of the thiol groups, forming a thiolate anion.[4]

-

A solution of chloroacetic acid in the same solvent is then added dropwise to the reaction mixture.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to facilitate the nucleophilic substitution reaction.[5]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove any inorganic salts, followed by acidification of the filtrate to precipitate the carboxylic acid product.

-

The crude product is then purified by recrystallization from a suitable solvent.

Caption: Synthesis of the target compound via S-alkylation of DMTD.

Applications in Corrosion Inhibition

A significant and well-documented application of this compound and its parent compound, 2,5-dimercapto-1,3,4-thiadiazole, is in the field of corrosion inhibition, particularly for mild steel and copper in acidic environments.[6][7]

Mechanism of Action

The corrosion inhibition is achieved through the adsorption of the thiadiazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[6][7] The mechanism is generally considered to be a mixed-type inhibition, affecting both anodic and cathodic reactions of the corrosion process.[7]

The adsorption process is complex and involves:

-

Electrostatic Interaction: In acidic solutions, the metal surface is often positively charged, and the inhibitor can be protonated. The electrostatic attraction between the charged metal surface and the inhibitor molecules plays a role in the initial adsorption.

-

Donor-Acceptor Interactions: The multiple heteroatoms (sulfur and nitrogen) in the thiadiazole ring possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the metal atoms, forming coordinate bonds. This chemical adsorption leads to a more stable and effective protective layer.

Caption: Mechanism of corrosion inhibition by thiadiazole derivatives.

Quantitative Data

The effectiveness of corrosion inhibitors is quantified by the inhibition efficiency (IE%), which can be determined using various experimental techniques.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Method | Reference(s) |

| 2,5-dimercapto-1,3,4-thiadiazole | Copper | 3.5% NaCl | - | 94.48 | Weight Loss | [6] |

| 2,5-dimercapto-1,3,4-thiadiazole | Mild Steel | 1.0 M H₂SO₄ | Varies | Increases with concentration | Electrochemical | [7] |

| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | > 2 x 10⁻⁴ M | 92 | Electrochemical | [8] |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 0.5 mM | 94.6 | Weight Loss, Electrochemical | [9] |

Experimental Protocols for Corrosion Inhibition Studies

Weight Loss Method:

-

Mild steel or copper coupons of known dimensions and weight are prepared by polishing, degreasing, and drying.

-

The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the inhibitor.

-

The coupons are kept in the solution for a specified period at a constant temperature.

-

After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

-

The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss without the inhibitor and Wᵢ is the weight loss with the inhibitor.[9]

Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):

-

A three-electrode electrochemical cell is used, consisting of a working electrode (the metal being tested), a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum).

-

The working electrode is immersed in the corrosive solution with and without the inhibitor.

-

Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the polarization curves. The inhibition efficiency is calculated as: IE% = [(i₀ - iᵢ) / i₀] x 100 where i₀ is the corrosion current density without the inhibitor and iᵢ is the corrosion current density with the inhibitor.[9][10]

-

Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open circuit potential, and the impedance response is measured over a range of frequencies. The data is used to model an equivalent circuit and determine parameters such as charge transfer resistance (Rct). An increase in Rct in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can be calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.[8]

Potential Biological Activities

Anticancer and Antimicrobial Potential

Numerous studies have demonstrated the potential of 1,3,4-thiadiazole derivatives as:

-

Anticancer Agents: These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, such as carbonic anhydrase and various kinases.

-

Antimicrobial Agents: Derivatives of 1,3,4-thiadiazole have shown activity against a range of bacteria and fungi.

It is important to note that the biological activity of these derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.

Conclusion

This compound is a valuable chemical intermediate with a well-established application as a corrosion inhibitor. Its synthesis is straightforward, and its mechanism of action in preventing corrosion is well-understood, supported by quantitative data from various experimental techniques. While the broader class of 1,3,4-thiadiazoles holds significant promise in medicinal chemistry, further research is required to elucidate the specific biological activities and potential therapeutic applications of this particular compound. This guide provides a solid foundation for researchers and professionals working with or interested in the potential of this compound.

References

- 1. theamericanjournals.com [theamericanjournals.com]

- 2. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]

- 3. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]

- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a molecule of interest in various chemical and pharmaceutical applications. The synthesis is a multi-step process beginning with the formation of the core heterocyclic structure, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by its functionalization to yield the target compound. This document details the necessary starting materials, experimental protocols, and quantitative data associated with the synthesis.

Core Starting Materials

The primary starting materials for the synthesis of this compound are:

-

Hydrazine Hydrate (N₂H₄·H₂O): A reactive nitrogen source for the formation of the thiadiazole ring.

-

Carbon Disulfide (CS₂): Provides the carbon and sulfur atoms for the heterocyclic core.

-

A Haloacetic Acid Derivative: Typically ethyl bromoacetate or ethyl chloroacetate, which introduces the acetic acid moiety.

-

Bases and Solvents: Such as sodium hydroxide, potassium hydroxide, and ethanol, are crucial for facilitating the reactions.

Synthesis Pathway

The synthesis of this compound is typically achieved in two main stages:

-

Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD): This involves the cyclization reaction of hydrazine hydrate with carbon disulfide in a basic medium.

-

S-alkylation of DMTD and Hydrolysis: The synthesized DMTD is then reacted with a haloacetic acid ester, such as ethyl bromoacetate, via nucleophilic substitution. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis process.

| Step | Reactants | Molar Ratio | Solvent | Product | Yield (%) | Melting Point (°C) |

| 1 | Hydrazine hydrate, Carbon disulfide, Sodium hydroxide | 1 : 2.2-2.4 : 1.55-1.95 | Aqueous | 2,5-Dimercapto-1,3,4-thiadiazole | Not specified | - |

| 1 | Hydrazine hydrate (80%), Carbon disulfide | 1 : 2 | Absolute Ethanol | 2,5-Dimercapto-1,3,4-thiadiazole | Not specified | - |

| 2a | 2,5-Dimercapto-1,3,4-thiadiazole, Ethyl bromoacetate | - | Absolute Ethanol | Ethyl 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)acetate | Satisfactory | - |

| 2b | Hydrolysis of the ester intermediate | - | - | This compound | - | 168-169 |

Experimental Protocols

Step 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

Two common protocols for the synthesis of DMTD are presented below.

Protocol 1: Aqueous Sodium Hydroxide Method [1]

-

Cool a solution of sodium hydroxide.

-

In an inert gas atmosphere, mix hydrazine hydrate, carbon disulfide, and the cooled sodium hydroxide solution in a molar ratio of 1:2.2-2.4:1.55-1.95. This forms the sodium salt of 2,5-dimercapto-1,3,4-thiadiazole.

-

Neutralize the reaction mixture with an acid (e.g., 5-85% sulfuric acid, 5-25% hydrochloric acid, 5-85% nitric acid, or 5-85% acetic acid) at a temperature between 10-60°C.

-

Filter the resulting precipitate to obtain the final product.

Protocol 2: Ethanolic Method [2]

-

Prepare a mixture of hydrazine hydrate (80%) (0.1 mol) and carbon disulfide (0.2 mol) in absolute ethanol (20 ml).

-

Reflux the mixture with stirring for 4 hours, or until the emission of hydrogen sulfide (H₂S) ceases.

-

Cool the reaction mixture.

-

Filter the precipitate and recrystallize it from distilled water to obtain pure 2,5-dimercapto-1,3,4-thiadiazole.

Step 2: Synthesis of this compound

This step involves the S-alkylation of DMTD followed by hydrolysis.

Protocol 3: S-alkylation with Ethyl Bromoacetate and Subsequent Hydrolysis [3]

-

Esterification: React 2,5-dimercapto-1,3,4-thiadiazole with ethyl bromoacetate in absolute ethanol.[3] This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution. The product of this step is the ester derivative.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. While a specific protocol for this final step is not detailed in the provided search results, standard ester hydrolysis procedures can be applied. This generally involves refluxing the ester with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH or KOH), followed by acidification to precipitate the carboxylic acid product. The melting point of the final product, this compound, is reported to be 168-169 °C.[4]

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the overall synthesis pathway and the logical relationship between the key components.

References

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid molecular weight and formula

An In-depth Technical Guide on (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid

This guide provides detailed information on the physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Citations |

| Molecular Formula | C₄H₄N₂O₂S₃ | [1][2][3][4] |

| Molecular Weight | 208.27 g/mol | [1][2] |

| Monoisotopic Mass | 207.94349090 Da | [3] |

| CAS Number | 53723-88-9 | [1][2] |

| Melting Point | 165 - 169 °C | [1] |

| Appearance | Light orange to yellow to green crystalline powder | [1] |

Structural and Functional Group Relationship

The molecular structure of this compound is defined by the interconnection of its core functional groups. The following diagram illustrates the logical relationship between the acetic acid moiety and the mercapto-thiadiazole ring system.

References

Tautomerism in 5-Mercapto-1,3,4-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs, including diuretics like Acetazolamide and cephalosporin antibiotics such as Cefazolin.[1] Derivatives of 5-mercapto-1,3,4-thiadiazole are of particular interest due to their versatile biological activities, which encompass antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A critical aspect of their chemistry, which dictates their reactivity and biological interactions, is the phenomenon of tautomerism. This guide provides an in-depth analysis of the thiol-thione tautomerism exhibited by these derivatives, supported by quantitative data, detailed experimental protocols, and logical diagrams.

The Core of Tautomerism: Thiol vs. Thione

5-Mercapto-1,3,4-thiadiazole derivatives can exist in two primary tautomeric forms: the thiol form and the thione form. This equilibrium involves the migration of a proton between the sulfur atom of the mercapto group and a nitrogen atom in the thiadiazole ring. The predominance of one tautomer over the other is influenced by factors such as the physical state (solid or solution), the polarity of the solvent, and the nature of the substituent at the C5 position.[4][5][6]

Caption: Thiol-Thione Tautomeric Equilibrium in 5-Mercapto-1,3,4-thiadiazole.

Spectroscopic evidence and computational studies have shown that the thione form is generally the more stable and predominant tautomer, particularly in the solid state.[6][7]

Quantitative Analysis of Tautomeric Equilibrium

The study of tautomerism in 5-mercapto-1,3,4-thiadiazole derivatives relies heavily on spectroscopic and computational methods. Herein, we summarize key quantitative data from various studies.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable for elucidating the dominant tautomeric form.

| Compound/Derivative | Method | Solvent/State | Key Quantitative Data | Predominant Form | Reference |

| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | X-ray Crystallography | Solid | C=S and C–N–H bonds present in the ring | Thione | [7] |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | FTIR, Raman, X-ray | Solid | N–H⋯S hydrogen bonds observed (N⋯S=328.3 pm) | Thione | [6] |

| Novel 1,3,4-thiadiazole derivative | 1H-NMR, 13C-NMR | DMSO | 13C signals at δ 204.5 ppm (ketonic C) and δ 155.5 ppm (enolic C) | Keto form favored | [4][5] |

| Novel 1,3,4-thiadiazole derivative | 1H-NMR, 13C-NMR | Chloroform | Enol form favored | [4][5] |

Computational Chemistry Data

Theoretical calculations, particularly Density Functional Theory (DFT), provide insights into the relative stabilities of the tautomers.

| Compound/Derivative | Computational Method | Basis Set | Result | Conclusion | Reference |

| 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid | DFT (B3LYP) | 6-311+G(d,p) | Calculation of pKa values for both tautomers | Thione form is more stable in aqueous solution | [8][9][10] |

| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | DFT (B3LYP), MP2(full) | 6-31G(d), 6-311++G(d,p) | Thiol-thione tautomer is energetically favored | Thiol-thione is the most stable tautomer | [7] |

| 2-Mercapto- and 2-mercapto-5-methyl-1,3,4-thiadiazole | Quantum Chemical Calculations | Not specified | Calculation of activation energies for tautomeric equilibrium in gas phase, aqueous solution, and DMSO | Thiol → thione transfer is unfavorable in gas phase and polar solvents | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of 5-mercapto-1,3,4-thiadiazole derivatives.

General Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide Derivatives[2]

This protocol describes an amidation reaction to synthesize a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.

Materials:

-

5-amino-1,3,4-thiadiazole-2-thiol

-

Various derivatives of phenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Acetonitrile (solvent)

-

Ethyl acetate

-

Sodium bicarbonate (5% solution)

-

Diluted sulfuric acid

-

Brine

Procedure:

-

Dissolve the phenylacetic acid derivative, EDC, and HOBt in acetonitrile.

-

Add an equimolar quantity of 5-amino-1,3,4-thiadiazole-2-thiol to the reaction mixture.

-

Stir the reaction for 24 hours at room temperature.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

After completion, evaporate the acetonitrile under reduced pressure.

-

Add water and ethyl acetate to the residue.

-

Separate the organic phase and wash it sequentially with 5% sodium bicarbonate solution, diluted sulfuric acid, and brine.

-

Dry the organic phase and evaporate the solvent to obtain the crude product.

-

Purify the product as needed (e.g., by recrystallization).

Synthesis of a Novel 1,3,4-Thiadiazole Derivative with Keto-Enol Tautomerism[5]

This protocol outlines the synthesis of a derivative exhibiting keto-enol tautomerism.

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole-5-(3-mercaptobutan-2-one) (Compound 1)

-

To a stirring solution of 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) and potassium carbonate (0.01 mol) in 8 mL of water, add 3-chloro-2-butanone (0.01 mol).

-

The reaction mixture is stirred, leading to the formation of Compound 1.

Step 2: Synthesis of 3-[5-(3-Mercaptobutan-2-One)-1,3,4-thiadiazol]-2-phenylquinazolin-4(3H)-one (Compound 3)

-

Compound 1 is coupled with 2-Phenyl-4H-3,1-benzoxazin-4-one (Compound 2). The specific reaction conditions for this coupling are detailed in the source literature.

Spectroscopic Characterization Workflow

The following diagram illustrates a general workflow for the characterization of tautomerism in newly synthesized 5-mercapto-1,3,4-thiadiazole derivatives.

Caption: Experimental and computational workflow for tautomerism analysis.

Conclusion

The tautomeric behavior of 5-mercapto-1,3,4-thiadiazole derivatives is a fundamental aspect of their chemical identity, with significant implications for their application in drug design and materials science. A comprehensive understanding of the thiol-thione equilibrium, facilitated by the combination of advanced spectroscopic techniques and computational chemistry, is essential for predicting and harnessing the properties of these versatile heterocyclic compounds. The thione tautomer is generally favored, especially in the solid state, but the equilibrium can be influenced by the surrounding environment, highlighting the dynamic nature of these molecules. The protocols and data presented in this guide serve as a valuable resource for researchers working with this important class of compounds.

References

- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. [PDF] Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

Spectroscopic Profile of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that obtaining a complete, officially published, and consolidated set of spectra for this specific molecule can be challenging. Therefore, the data presented below is a representative compilation based on the analysis of closely related structures and general principles of spectroscopic interpretation for heterocyclic and sulfur-containing organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Singlet | 2H | -S-CH₂ -COOH |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |

| ~14.5 - 15.5 | Broad Singlet | 1H | -SH (Thiol) |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~35 - 40 | -S-C H₂-COOH |

| ~160 - 165 | C =N (Thiadiazole ring) |

| ~170 - 175 | -C OOH |

| ~185 - 190 | C =S (Thione) |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Broad | O-H stretch (Carboxylic acid) |

| 2600 - 2550 | Weak | S-H stretch (Thiol) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1610 - 1590 | Medium | C=N stretch (Thiadiazole ring) |

| 1450 - 1400 | Medium | C-N stretch |

| 1300 - 1200 | Strong | C-O stretch |

| 1100 - 1000 | Medium | C=S stretch (Thione) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Representative)

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular Ion) |

| 149 | [M - COOH - H]⁺ |

| 133 | [M - SCH₂COOH]⁺ |

| 104 | Fragmentation of the thiadiazole ring |

| 76 | [CS₂N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

¹H NMR Acquisition : A standard proton spectrum is acquired with a spectral width of 0-16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled carbon spectrum is acquired with a spectral width of 0-200 ppm. A larger number of scans (typically 1024 to 4096) and a longer relaxation delay (5 seconds) are used to obtain a high-quality spectrum due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : The IR spectrum is recorded using a Shimadzu FT-IR 8400S spectrophotometer or a similar instrument.

-

Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer via a direct insertion probe or by using a liquid chromatography-mass spectrometry (LC-MS) interface.

-

Instrumentation : Mass spectra are obtained on a Finigan TSQ-70 spectrometer or a similar instrument capable of electron ionization (EI) or electrospray ionization (ESI).

-

Analysis : For EI, the sample is ionized using a 70 eV electron beam. The resulting fragments are separated by a mass analyzer, and their mass-to-charge ratio (m/z) is detected. For ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Solubility of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a compound of interest in pharmaceutical and agrochemical research. Due to its potential applications, understanding its solubility in various solvents is crucial for formulation development, biological testing, and chemical synthesis.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For drug development, the aqueous solubility of a compound is a critical determinant of its oral bioavailability. Poor aqueous solubility can be a major hurdle in the development of new therapeutic agents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its general solubility characteristics in polar solvents have been noted.[1] This guide provides the available qualitative data and a detailed experimental protocol for researchers to determine the precise quantitative solubility in solvents relevant to their work.

Data Presentation: Solubility Profile

The following table summarizes the known qualitative solubility of this compound. It is important to note that this information is qualitative and quantitative determination is recommended for specific applications.

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not provide a specific concentration. For many thiadiazole derivatives, solubility can be influenced by factors such as pH and the presence of co-solvents.[2]

Experimental Protocols: Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following methodology is based on the well-established shake-flask method, which is a common technique for determining the equilibrium solubility of a solid in a solvent.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, ethanol, DMSO, phosphate buffer at various pH values)

-

Shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker with a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

Calculate the original solubility of the compound in the solvent, taking into account the dilution factor.

-

Data Analysis

The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), along with the temperature at which the measurement was performed. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

Thermal Stability of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, particularly the mercapto and thiadiazole moieties, impart a range of biological activities and properties, including potential as an anticancer agent and as a corrosion inhibitor. Understanding the thermal stability of this compound is paramount for its development in various applications, ensuring its integrity during synthesis, formulation, and storage. This technical guide provides a comprehensive overview of the thermal properties of this compound, based on available data and analysis of related compounds. It includes a summary of its physicochemical properties, detailed experimental protocols for thermal analysis, and a discussion of its potential biological mechanisms of action.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S₃ | [1][2][3] |

| Molecular Weight | 208.27 g/mol | [1][3] |

| Appearance | Light orange to yellow to green crystalline powder | [1] |

| Melting Point | 165 - 169 °C | [1][2] |

| Predicted Boiling Point | 380.6 ± 44.0 °C | [2] |

| Purity | ≥ 97% (HPLC) | [1] |

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, generalized protocols that can be adapted for this specific compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures, absorbed moisture content, and the composition of multi-component systems.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. The resulting TGA curve plots percentage weight loss against temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on melting point, enthalpy of fusion, glass transitions, and solid-state transitions. For a crystalline solid like this compound, DSC can precisely determine the melting point and associated enthalpy change. A study on symmetrical bis-thiadiazoles showed that their crystal structures are conserved up to their melting points, which are characterized by sharp and intensive endothermic peaks in DSC thermograms.[4][5]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate, typically 10 °C/min.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Biological Significance and Potential Mechanisms of Action

Derivatives of the 1,3,4-thiadiazole scaffold are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate in the synthesis of many such compounds.

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[6][7][8][9][10][11] The proposed mechanisms of action are diverse and can involve:

-

Inhibition of Cell Proliferation: These compounds can interfere with the cell cycle, leading to arrest at different phases and preventing cancer cell division.[6][10]

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases.[6][7][8]

-

Enzyme Inhibition: 1,3,4-thiadiazole derivatives have been shown to inhibit enzymes crucial for cancer cell survival, such as topoisomerases and kinases.[6]

The following diagram illustrates a generalized pathway for the anticancer activity of 1,3,4-thiadiazole derivatives.

Caption: Generalized Anticancer Mechanism of 1,3,4-Thiadiazole Derivatives.

Corrosion Inhibition

This compound and related mercapto-thiadiazole compounds are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic media.[1][12] The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface. This forms a protective layer that isolates the metal from the corrosive environment. The presence of sulfur and nitrogen atoms in the thiadiazole ring facilitates this adsorption process through the formation of coordinate bonds with the metal atoms.[12]

The following diagram illustrates the logical workflow of the corrosion inhibition process.

Caption: Mechanism of Corrosion Inhibition by this compound.

Conclusion

This compound exhibits thermal stability suitable for many of its intended applications, with a melting point in the range of 165-169 °C. While specific decomposition data from TGA and DSC analyses are not widely published, the general thermal robustness of the 1,3,4-thiadiazole core suggests that the compound is stable under typical laboratory and storage conditions. The primary value of this compound lies in its role as a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials. Further detailed thermal analysis would be beneficial for optimizing its use in high-temperature applications and for comprehensive stability profiling in pharmaceutical formulations. The insights into its potential anticancer and corrosion inhibition mechanisms provide a strong basis for continued research and development of novel derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bepls.com [bepls.com]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 11. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

mechanism of action of thiadiazole compounds in biological systems

An In-depth Technical Guide to the Mechanism of Action of Thiadiazole Compounds in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiadiazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Due to its mesoionic character and ability to act as a bioisostere of structures like pyrimidines, thiadiazole-containing compounds can effectively cross cellular membranes and interact with a wide range of biological targets.[3][4] This technical guide provides a detailed exploration of the molecular mechanisms through which thiadiazole derivatives exert their anticancer, antimicrobial, and anti-inflammatory effects. It includes summaries of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and workflows to support drug discovery and development efforts.

Anticancer Mechanisms of Action

Thiadiazole derivatives have emerged as potent anticancer agents that operate through a variety of mechanisms, including enzyme inhibition, disruption of cellular division, and induction of programmed cell death.[3][5]

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Thiadiazoles have been successfully designed to target these enzymes.[6]

Mechanism: Many thiadiazole-based kinase inhibitors are designed to mimic ATP, the natural substrate for kinases.[5] They competitively bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream target proteins. This action blocks aberrant signaling pathways responsible for cancer cell growth, proliferation, and survival.[5] Key kinase families targeted by thiadiazole compounds include:

-

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5][7] Inhibition of these RTKs can halt tumor growth, metastasis, and angiogenesis.[5]

-

Non-Receptor Tyrosine Kinases: Including Focal Adhesion Kinase (FAK) and c-Met kinase, which are involved in cell motility and invasion.[4][8]

-

Serine/Threonine Kinases: Such as the Akt (Protein Kinase B) and MAPK (ERK, p38) pathways, which are central to cell survival and proliferation.[3][9][10]

Signaling Pathway: EGFR Inhibition by a Thiadiazole Compound

Caption: EGFR signaling is blocked by a competitive thiadiazole inhibitor.

Induction of Apoptosis and Cell Cycle Arrest

Thiadiazole compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.[9][11]

Mechanism: This is often a downstream consequence of kinase inhibition but can also occur through other pathways. For instance, inhibiting the Akt signaling pathway leads to the induction of apoptosis.[10] Some derivatives cause an increase in the pro-apoptotic Bax/Bcl-2 ratio and activate executioner caspases like caspase-3, -6, -7, and -9.[7][10] Furthermore, thiadiazoles can cause cell cycle arrest at different phases, such as G1/S, G2/M, or sub-G1, by modulating the activity of cyclin-dependent kinases (CDKs).[7][9][12]

Logical Relationship: Apoptosis Induction by Thiadiazole

Caption: Thiadiazole-mediated inhibition of Akt leads to apoptosis.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases, particularly the tumor-associated isoform CA-IX, are crucial for pH regulation in cancer cells, promoting survival and proliferation in hypoxic environments.

Mechanism: Thiadiazole-sulfonamides are potent inhibitors of CAs.[13][14] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity.[14] This disrupts the pH balance of the tumor microenvironment, leading to reduced cancer cell viability. Some compounds have been developed as dual inhibitors, targeting both CAs and protein kinases like EGFR.[13]

Quantitative Data: Anticancer Activity of Thiadiazole Derivatives

| Compound Class | Target | Cancer Cell Line | Potency (IC₅₀ / Kᵢ) | Reference |

| Thiadiazole-sulfonamide (Cpd 14) | EGFR / CA-IX | MDA-MB-231 (Breast) | IC₅₀ = 5.78 µM | [13] |

| Thiadiazole-sulfonamide (Cpd 14) | EGFR (enzyme) | - | IC₅₀ = 5.92 nM | [13] |

| Thiadiazole-sulfonamide (Cpd 14) | CA-IX (enzyme) | - | IC₅₀ = 63 nM | [13] |

| 1,3,4-Thiadiazole (Cpd 3) | Akt | C6 (Glioma) | IC₅₀ = 22.00 µg/mL | [9] |

| 1,3,4-Thiadiazole (Cpd 4) | Akt | C6 (Glioma) | IC₅₀ = 18.50 µg/mL | [9] |

| 1,3,4-Thiadiazole (Cpd 22d) | LSD1 | MCF-7 (Breast) | IC₅₀ = 1.52 µM | [4][7] |

| 1,3,4-Thiadiazole (Cpd 22d) | LSD1 (enzyme) | - | IC₅₀ = 0.04 µM | [7] |

| N-(1,3,4-thiadiazole-2-yl)acetamide (5a) | hCA I (enzyme) | - | Kᵢ = 76.48 nM | [14] |

| N-(1,3,4-thiadiazole-2-yl)acetamide (6a) | hCA I (enzyme) | - | Kᵢ = 77.49 nM | [14] |

Antimicrobial Mechanisms of Action

Thiadiazole derivatives exhibit a broad spectrum of activity against bacteria and fungi, making them a promising scaffold for the development of new anti-infective agents.[15][16][17]

Inhibition of Urease

Urease is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, as it allows them to survive in acidic environments.[18][19]

Mechanism: Thiadiazole compounds, particularly those with a thione group, act as competitive inhibitors of urease.[20] They are thought to chelate the nickel ions in the enzyme's active site, disrupting the catalytic mechanism and preventing the hydrolysis of urea.[19][20] This inhibition is crucial for combating infections where urease activity is pathogenic.

Inhibition of Bacterial Carbonic Anhydrase

Similar to their role in cancer, carbonic anhydrases are also essential for the survival and virulence of certain pathogenic bacteria, like Neisseria gonorrhoeae.[21]

Mechanism: Thiadiazolesulfonamides can selectively inhibit bacterial CAs over their human counterparts.[21] By binding to the active site zinc ion, they disrupt critical physiological processes in the bacteria, such as CO₂ transport and pH homeostasis, leading to an antimicrobial effect.[21][22]

Quantitative Data: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Class | Target Enzyme | Organism | Potency (MIC / IC₅₀ / Kᵢ) | Reference |

| 1,3,4-Thiadiazole-2(3H)-thione | Urease | Jack Bean | Kᵢ = 2.0 µM | [20] |

| Triazolo-thiadiazole (6a-6o) | Urease | Jack Bean | IC₅₀ = 0.87 - 8.32 µM | [18] |

| 5-Nitrofuran-2-yl-thiadiazole (8g) | Urease | Jack Bean | IC₅₀ = 0.94 µM | [23] |

| Carbonic Anhydrase Inhibitor (CAI0019) | - | E. faecium | MIC = 0.03 µg/mL | [22] |

| Carbonic Anhydrase Inhibitor (CA10028) | - | E. faecium | MIC = 0.03 µg/mL | [22] |

| 1,3,4-Thiadiazole (Cpd 30) | - | X. oryzae pv. oryzae | EC₅₀ = 1.8 mg/L | [24] |

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a hallmark of many diseases. Thiadiazole derivatives have shown significant potential as anti-inflammatory agents.[25][26]

Mechanism: The primary anti-inflammatory mechanism for thiadiazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for synthesizing prostaglandins that mediate pain and inflammation.[1][27] By blocking the COX-2 active site, these compounds reduce the inflammatory response. Some derivatives have been designed as dual inhibitors of COX-2 and other targets like EGFR for combined anti-inflammatory and anticancer effects.[28]

Signaling Pathway: COX-2 Inhibition by Thiadiazole

Caption: Thiadiazole compounds inhibit COX-2 to reduce inflammation.

Key Experimental Protocols

Protocol: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[29][30]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 2 x 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare stock solutions of thiadiazole derivatives in DMSO. Perform serial dilutions with fresh culture medium and add them to the wells. Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., cisplatin).[9]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT assay to determine anticancer activity.[30]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30]

Methodology:

-

Preparation: Prepare serial two-fold dilutions of the thiadiazole compounds in an appropriate broth medium (e.g., Mueller-Hinton for bacteria) in a 96-well microtiter plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and add it to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for measuring the ability of a thiadiazole compound to inhibit a target enzyme (e.g., kinase, urease, carbonic anhydrase).

Methodology:

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme. Prepare solutions of the purified enzyme, the specific substrate, and the thiadiazole inhibitor.

-

Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the thiadiazole inhibitor. Include a control reaction with no inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period to permit binding.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[20]

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. jetir.org [jetir.org]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bepls.com [bepls.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 12. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]